molecular formula C11H14N2S B12288260 2-Tert-butyl-1,3-benzothiazol-5-amine CAS No. 58460-12-1

2-Tert-butyl-1,3-benzothiazol-5-amine

Cat. No.: B12288260
CAS No.: 58460-12-1
M. Wt: 206.31 g/mol
InChI Key: XSLZCLVYTSSVKA-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzothiazol-5-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminothiophenol with tert-butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Potassium carbonate, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzothiazoles

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

58460-12-1

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-tert-butyl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3

InChI Key

XSLZCLVYTSSVKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=CC(=C2)N

Origin of Product

United States

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